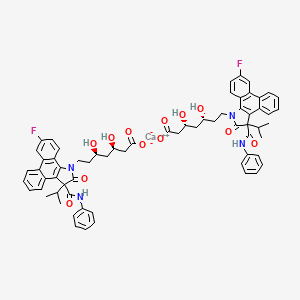

Atorvastatin Lactam Phenanthrene Calcium Salt

Vue d'ensemble

Description

Atorvastatin Lactam Phenanthrene Calcium Salt is an impurity and a stable formulation of Atorvastatin . Atorvastatin is a medication used to lower cholesterol and triglycerides levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .

Synthesis Analysis

An improved kilogram-scale preparation of atorvastatin calcium has been developed, which affords >99.5% product purities . The key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis

The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 .Chemical Reactions Analysis

Atorvastatin inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .Physical And Chemical Properties Analysis

The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Cancer Therapy

Atorvastatin Calcium (ATS) has been used in the formulation of solid lipid nanoparticles (SLNs) loaded with ATS and Vinpocetine (VIN) as a potential drug delivery system to improve its solubility and assess its anti-tumor activity on cell lines . In vitro cell line study demonstrated that SLNs enhanced the anti-cancer activity of ATS, VIN on HepG2, MCF 7 and melanoma B16 F10 cell lines .

Hyperlipidemia Treatment

Atorvastatin calcium decreases cholesterol formation in the liver and raises the number of hepatic LDL receptors on the cell surface, which improves LDL uptake and breakdown . It is used for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease .

Anti-inflammatory Effect

Atorvastatin calcium has an anti-inflammatory effect and helps to prevent inflammatory cells from accumulating in atherosclerotic plaques .

Electroporation and Calcium Ions

The number of MDA-MB231 cancer cells colonies increased in response to preincubation with atorvastatin and 5 mM calcium chloride low voltage PEFs . A375 cells formed more colonies when electroporated directly with 50 nM atorvastatin and 5 mM calcium ions with low voltage PEFs .

Orientations Futures

Atorvastatin is widely used in the treatment of cardiovascular diseases and has significant clinical significance . The goal of ongoing research is to improve the solubility and bioavailability of poorly water-soluble atorvastatin calcium by solid dispersion technique using natural polymer as a hydrophilic carrier .

Propriétés

IUPAC Name |

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFGWWRGRQICGY-SSRQMRPGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H64CaF2N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747057 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin Lactam Phenanthrene Calcium Salt | |

CAS RN |

148127-12-2 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

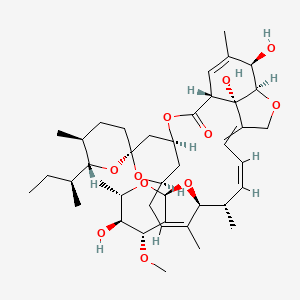

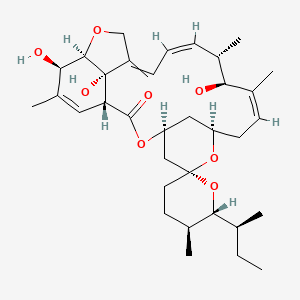

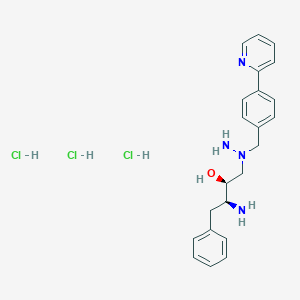

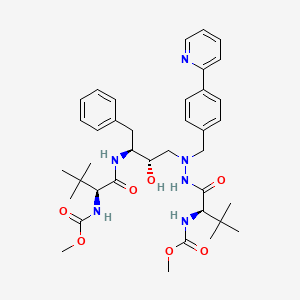

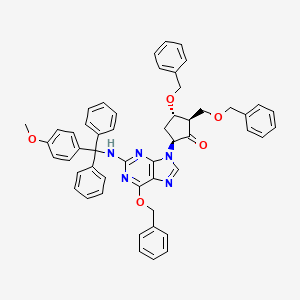

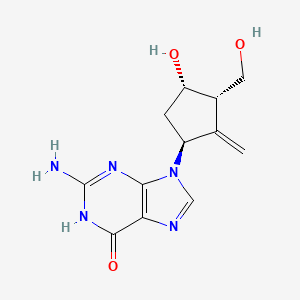

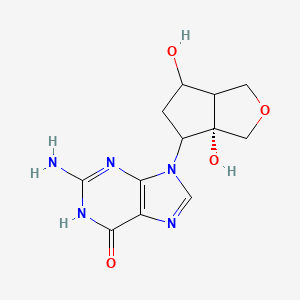

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.